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Cat. No.: B14012875
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4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate, most notably
recognized for its role in the synthesis of Sorafenib, a multi-kinase inhibitor used in the
treatment of various cancers.[1][2] Its chemical structure, featuring a picolinamide core linked to
an aminophenoxy group, provides a versatile scaffold for the development of targeted
therapeutics. The Chemical Abstracts Service (CAS) number for this compound is 284462-37-
9.[2][3]14]

While the initial query specified 5-(3-aminophenoxy)-N-methylpicolinamide, extensive
database searches did not yield a CAS number or significant published data for this specific
isomer. It is plausible that this was a typographical error, and the focus of this guide will be on
the well-documented and commercially significant 4-amino isomer. Understanding the
synthesis, properties, and biological context of 4-(4-aminophenoxy)-N-methylpicolinamide is
crucial for researchers engaged in the discovery and development of novel kinase inhibitors.[5]

[6]

Physicochemical Properties
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A comprehensive understanding of the physicochemical properties of 4-(4-aminophenoxy)-N-
methylpicolinamide is fundamental for its application in synthesis and drug design.

Property Value Source

CAS Number 284462-37-9 [2][3][4]

Molecular Formula C13H13N302 [1112][31[4]

Molecular Weight 243.26 g/mol [11[3114]
White to light yellow or light

Appearance _ [1][3]
orange solid

Melting Point 110-116 °C [1][3]

N Slightly soluble in DMSO and

Solubility [3]
Methanol
RXZZBPYPZLAEFC-

InChlKey [3]

UHFFFAOYSA-N

Synthetic Pathway and Experimental Protocol

The synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide is a multi-step process that
involves the formation of an ether linkage between a picolinamide derivative and 4-
aminophenol.

Synthetic Workflow Diagram
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Caption: Synthetic pathway for 4-(4-aminophenoxy)-N-methylpicolinamide.

Detailed Synthesis Protocol

This protocol is a generalized representation based on established literature procedures.[3][7]
Researchers should adapt and optimize these steps based on their specific laboratory
conditions and available reagents.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

e To a solution of 4-chloropicolinic acid in a suitable solvent (e.g., dichloromethane), add a
chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

» Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete
as monitored by TLC.

* Remove the excess chlorinating agent and solvent under reduced pressure.

» Dissolve the resulting acid chloride in an appropriate solvent (e.g., THF) and cool to 0 °C.
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e Slowly add a solution of methylamine in THF.
¢ Stir the reaction mixture at room temperature for 1-2 hours.

e Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl
acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

 In aflask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol in a dry polar
aprotic solvent such as DMF.[3]

e Add a strong base, such as potassium tert-butoxide, portion-wise at room temperature and
stir for 1-2 hours to form the phenoxide.[3][7]

e Add a solution of 4-chloro-N-methylpicolinamide in the same solvent to the reaction mixture.
e Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.[3]
o After completion, cool the reaction to room temperature and quench with water.

o Extract the product with ethyl acetate. The combined organic layers are then washed with
brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[3]

e The crude product can be purified by column chromatography on silica gel to afford pure 4-
(4-aminophenoxy)-N-methylpicolinamide.[3]

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, known for its ability
to bind to a variety of biological targets.[8] The 4-(4-aminophenoxy)-N-methylpicolinamide
moiety is a critical component of several small molecule kinase inhibitors, which are a
cornerstone of modern cancer therapy.[5][9]
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Mechanism of Action in Kinase Inhibition

Kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate
cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many
cancers.[5] Small molecule inhibitors, often containing the 4-(4-aminophenoxy)-N-
methylpicolinamide core, are designed to bind to the ATP-binding pocket of specific kinases,
thereby blocking their activity and inhibiting downstream signaling.[9]
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Caption: Generalized kinase signaling pathway and the point of intervention for kinase
inhibitors.
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Experimental Workflows for Characterization and
Evaluation

For drug development professionals, the in-vitro and in-vivo characterization of compounds
derived from 4-(4-aminophenoxy)-N-methylpicolinamide is a critical step.

In-Vitro Evaluation Workflow
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Caption: A typical workflow for the in-vitro evaluation of a novel kinase inhibitor.

Protocol: Cell Viability Assay (Conceptual)

Cell-based assays are essential for determining the cytotoxic or anti-proliferative effects of a
compound.[10][11][12]
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o Cell Culture: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at an appropriate
density and allow them to adhere overnight.[13][14]

o Compound Treatment: Prepare serial dilutions of the test compound (derived from 4-(4-
aminophenoxy)-N-methylpicolinamide) in cell culture medium. Add the compound to the cells
and incubate for a specified period (e.g., 48-72 hours).

 Viability Assessment: Utilize a commercial cell viability reagent such as CellTiter-Glo®
Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically
active cells.[15]

o Data Analysis: Measure the luminescence using a plate reader. The results are typically
expressed as the concentration of the compound that inhibits cell growth by 50% (GI150).

In-Vivo Evaluation

Promising compounds from in-vitro studies are advanced to in-vivo models.

o Xenograft Models: Human tumor cells are implanted into immunocompromised mice. The
mice are then treated with the test compound to assess its effect on tumor growth.[16]

o Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution,
metabolism, and excretion (ADME) profile of the compound in animal models.[14]

o Toxicity Studies: The safety profile of the compound is evaluated in animal models to identify
any potential adverse effects.

Conclusion

4-(4-Aminophenoxy)-N-methylpicolinamide is a molecule of significant interest in the field of
medicinal chemistry and drug development. Its established role as a key intermediate in the
synthesis of potent kinase inhibitors like Sorafenib underscores its importance. This guide
provides a foundational understanding of its synthesis, properties, and the broader context of
its application in developing targeted cancer therapies. For researchers in this field, a thorough
grasp of the chemistry and biology surrounding this scaffold is invaluable for the design and
synthesis of the next generation of life-saving therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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